molecular formula C3H8O3<br>C3H8O3<br>CH2OH-CHOH-CH2OH B7769914 Glycerol CAS No. 8013-25-0

Glycerol

Cat. No.: B7769914
CAS No.: 8013-25-0
M. Wt: 92.09 g/mol
InChI Key: PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Description

Glycerol, also known as glycerin or 1,2,3-propanetriol, is a simple triol compound presenting as a colorless, odorless, viscous, and sweet-tasting liquid . It is highly hygroscopic, miscible with water, and serves as a fundamental building block in biochemistry as the backbone of triglycerides . In research applications, this compound is valued for its versatile properties as a humectant, solvent, and metabolic intermediate. Its primary research applications include its use as a stabilizing agent and cryoprotectant in the preservation of biological samples such as red blood cells, tissues, and enzymes . Furthermore, this compound serves as a carbon source in microbial fermentation processes for the production of valuable compounds, where it can sometimes outperform glucose as a substrate . In dermatological and cosmetic research, this compound is recognized for its humectant properties, improving skin hydration, barrier function, and elasticity by drawing moisture from the environment and inhibiting lipid phase transition . The mechanism of action for this compound is multifaceted. Its hygroscopic nature is due to its three hydroxyl groups, which form extensive hydrogen bonds with water molecules, making it an effective humectant and osmolyte . Metabolically, this compound is a key intermediate; it is released during triglyceride hydrolysis and can be converted to glucose in the liver via gluconeogenesis, or enter glycolysis as glyceraldehyde-3-phosphate . When administered, it exerts an osmotic effect, drawing water into the colon to soften stool or reducing intraocular pressure by dehydrating the vitreous humor . This product, this compound, is intended For Research Use Only (RUO). It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1,2,3-triol
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InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)O)O
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Molecular Formula

C3H8O3, Array
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Related CAS

25618-55-7, 26403-55-4
Record name Polyglycerol
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DSSTOX Substance ID

DTXSID9020663
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Molecular Weight

92.09 g/mol
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Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]
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Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes)
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Flash Point

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26
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Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg
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Color/Form

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

CAS No.

56-81-5
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Melting Point

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F
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Preparation Methods

Transesterification and Byproduct Formation

This compound is primarily obtained as a byproduct of biodiesel production via the transesterification of vegetable oils or animal fats with methanol. This reaction generates fatty acid methyl esters (biodiesel) and crude this compound, with the latter constituting approximately 10% of the total output by mass. The stoichiometry of the reaction ensures that every 100 kg of biodiesel produced yields roughly 10 kg of crude this compound.

The crude this compound from this process typically contains 40–90% this compound, alongside impurities such as water, methanol, soap, and catalyst residues. For instance, waste-based biodiesel processes often yield crude this compound with 60–75% purity, though advanced plants achieve upwards of 80%.

Catalytic and Process Innovations

Recent advancements in catalytic systems have optimized this compound yield and purity. Conventional biodiesel processes employ homogeneous catalysts like sodium hydroxide, which require neutralization steps to isolate this compound. In contrast, heterogeneous catalysts, such as copper-based systems, enable continuous operations and reduce post-processing costs. For example, reactive distillation columns integrating reaction and purification steps have demonstrated energy savings of up to 30% compared to conventional stirred-tank reactors.

Refining Crude this compound to Pharmaceutical Grade

Multi-Step Distillation and Neutralization

Crude this compound undergoes rigorous refining to achieve pharmaceutical-grade purity (≥99.5%). The process typically involves:

  • Acidification : Neutralization of alkaline catalysts using acids like hydrochloric or sulfuric acid.

  • Vacuum Distillation : Conducted at reduced pressures (e.g., 1–10 kPa) to lower the boiling point of this compound (290°C at atmospheric pressure).

  • Fractional Crystallization : Further purification to remove residual fatty acids and salts.

A comparative analysis of refining methods reveals that vacuum distillation achieves 99.7% purity with energy consumption of 1.92 kWh/kg, making it the industry standard.

Economic and Environmental Considerations

The refining process accounts for 60–70% of the total production cost of high-purity this compound. However, innovations like membrane filtration and ion exchange resins are reducing energy demands by 15–20%. Environmental challenges persist, particularly in managing methanol-contaminated wastewater, which requires advanced oxidation processes for treatment.

Alternative Production Methods and Emerging Technologies

Hydrothermal Conversion of Biomass

Emerging methods focus on converting biomass-derived sugars to this compound via catalytic hydrogenolysis. For instance, rhodium-based catalysts have achieved this compound conversions exceeding 85% at moderate temperatures (473–513 K). These processes avoid the high temperatures (550–573 K) required in traditional hydrothermal routes, thereby improving energy efficiency.

Fermentation and Microbial Synthesis

Neuberg fermentation, utilizing Saccharomyces cerevisiae, converts sugars to this compound with 23–28% efficiency. While less economically viable than biodiesel-derived production, this method offers a renewable pathway for niche applications in cosmetics and food industries.

Global Production and Market Insights

Production Statistics and Regional Trends

The global this compound market is projected to grow from USD 4.9 billion in 2023 to USD 5.9 billion by 2033, driven by biodiesel expansion. Key regional insights include:

RegionAnnual Production (2023)Market Share
Europe810,000 tons55%
Southeast Asia600,000 tons25%
Americas350,000 tons15%

Europe’s dominance stems from stringent biofuel mandates, such as the EU’s 2003/30/EC directive requiring 5.75% biofuel integration by 2010.

Price Dynamics and Surplus Management

Crude this compound prices have plummeted from USD 0.079/lb to USD 0.015/lb due to biodiesel overproduction. This surplus has spurred research into valorization pathways, such as lactic acid synthesis using copper catalysts and this compound formal production via condensation with paraformaldehyde.

Environmental and Economic Challenges

Waste Management and Circular Economy

Approximately 20% of crude this compound is incinerated due to oversupply, releasing 0.26 kg CO₂ per kg processed. Circular economy approaches, such as catalytic reforming to hydrogen gas, are mitigating these emissions while adding value to waste streams .

Chemical Reactions Analysis

Etherification Reactions

Glycerol forms alkyl ethers through acid-catalyzed reactions with alcohols or olefins, enhancing fuel oxygenation properties:

Tert-butyl alcohol (TBA) etherification

  • Catalysts : Amberlyst-15 (4.5 meqH⁺/g), sulfonated zirconia

  • Mechanism :

    This compound+TBAH+Mono-/Di-/Tri-tert-butyl ethers+H2O\text{this compound} + \text{TBA} \xrightarrow{\text{H}^+} \text{Mono-/Di-/Tri-tert-butyl ethers} + \text{H}_2\text{O}
  • Side reactions : Isobutene dimerization to di-isobutene (DIB), reduced by Na⁺-exchanged resins .

Benzyl alcohol (BA) etherification

  • Catalysts : ZrO₂-SO₄²⁻ (2S/ZrO₂)

  • Conditions : 140°C, Gly:BA mass ratio 1:4

  • Selectivity : 72% mono-benzyl ether (BE), 28% di-BE .

Dehydration Reactions

Acid-catalyzed dehydration produces acrolein (C₃H₄O) or acetol (C₃H₆O₂):

Acrolein synthesis

  • Catalysts : H-ZSM-5 zeolites (88% selectivity), Brønsted acid sites

  • Mechanism :

    C3H8O32H2OC3H4O(Ea=70.9 kcal/mol)\text{C}_3\text{H}_8\text{O}_3 \xrightarrow{-2\text{H}_2\text{O}} \text{C}_3\text{H}_4\text{O} \quad (\text{E}_a = 70.9\ \text{kcal/mol})
  • Challenges : Coke formation at strong acid sites reduces catalyst lifetime .

Acetol production

  • Catalysts : Lewis acid sites (e.g., Amberlyst-15) via pinacol rearrangement

  • Electrocatalytic reduction : 90% this compound conversion at 379.5 K using 80ACC electrode .

Oxidation Reactions

Selective oxidation yields high-value acids and ketones:

ProductCatalystConditionsYield/SelectivityRef.
Glyceric acidAu/Al₂O₃60°C, O₂ (3 bar)54% selectivity
DihydroxyacetonePt/SiO₂100°C, O₂ (1 bar)51% selectivity
Lactic acidH₄PVMo₁₁O₄₀150°C, 2 MPa O₂50% yield

Base conditions favor glyceraldehyde, while acidic media promote tartronic acid .

Hydrogenolysis to Diols

Cu-Zn catalysts enable selective C–O bond cleavage:

1,2-Propanediol (1,2-PDO) synthesis

  • Catalysts : Cu₇Zn clusters (DFT-optimized)

  • Mechanism :

    C3H8O3+H2Cu-ZnC3H8O2+H2O\text{C}_3\text{H}_8\text{O}_3 + \text{H}_2 \xrightarrow{\text{Cu-Zn}} \text{C}_3\text{H}_8\text{O}_2 + \text{H}_2\text{O}
  • Kinetics : Activation barrier reduced from 2.98 eV (non-catalytic) to 1.32 eV .

Carbonate Formation

Transesterification with dimethyl carbonate (DMC):

  • Catalysts : Mg₁.₂Ca₀.₈O (100% yield), CaO (95% yield)

  • Conditions : 70–95°C, Gly:DMC molar ratio 1:3.5

  • Mechanism : Nucleophilic attack on Ca²⁺-glycerolate intermediates .

Halogenation Reactions

Hydrochlorination produces chlorinated propanediols:

  • Catalysts : Carboxylic acids (e.g., glutamic acid)

  • Products : 1,3-dichloropropanol (85% selectivity), 2-chloro-1,3-propanediol

  • Kinetics : Quasi-equilibrium model with K=0.45±0.02K' = 0.45 \pm 0.02 for intermediate ester formation .

Pyrolysis and Reforming

Thermochemical conversion pathways:

  • Steam reforming : Pd-membrane reactors achieve 90% H₂ yield at 600°C .

  • Fast pyrolysis : Syngas (H₂ + CO) production using coconut shell catalysts at 900°C .

Esterification with Fatty Acids

Biodiesel co-product synthesis:

  • Catalysts : ZSM-48 zeolite, WO₃/ZrO₂

  • Conditions : 120–180°C, 1 bar

  • Products : Monoacylglycerides (65% yield), diacylglycerides .

This compound’s reactivity is highly tunable through catalyst design (acid/base strength, porosity) and process optimization (temperature, solvent). Challenges remain in minimizing coke formation during dehydration and improving diol selectivity in hydrogenolysis. Emerging electrocatalytic and membrane reactor technologies show promise for sustainable this compound valorization .

Scientific Research Applications

Pharmaceutical Applications

Glycerol is extensively used in the pharmaceutical industry due to its beneficial properties. It acts as a solvent, humectant, and plasticizer in various formulations.

Key Uses:

  • Wound and Burn Treatments: this compound's antimicrobial and antiviral properties make it effective in treating wounds and burns. It is often used in concentrations around 86% to reduce inflammation .
  • Oral Medications: this compound is commonly found in cough syrups, throat lozenges, and gel capsules. It provides sweetness and moisture retention .
  • Ophthalmic Solutions: Used in eye drops to reduce intraocular pressure in patients with glaucoma .
  • Cryopreservation: this compound serves as a cryoprotectant, preventing ice crystal formation in biological samples during freezing .

Case Study:
A study demonstrated that this compound supplementation significantly improved the hydration status of athletes during exercise, enhancing both aerobic and anaerobic performance metrics .

Food Industry Applications

This compound is utilized in the food industry primarily as a humectant and sweetening agent.

Key Uses:

  • Humectant: Helps retain moisture in baked goods and confections, preventing them from drying out .
  • Sweetener: Used in sugar-free products to provide sweetness without calories.
  • Preservative: this compound can help preserve the texture and flavor of certain foods .

Data Table: Applications of this compound in Food

ApplicationDescription
HumectantRetains moisture in baked goods
SweetenerProvides sweetness in sugar-free products
PreservativeMaintains flavor and texture

Cosmetic Industry Applications

In cosmetics, this compound is valued for its moisturizing properties.

Key Uses:

  • Skin Care Products: Acts as an emollient, enhancing skin hydration and barrier function .
  • Hair Care Products: Used to improve hair moisture retention and manageability.
  • Makeup Products: Serves as a solvent for various cosmetic ingredients .

Industrial Applications

This compound's industrial applications are expanding, particularly in lubrication and biodiesel production.

Key Uses:

  • Lubricants: this compound-based lubricants have shown superior tribological performance compared to traditional mineral oils, offering lower friction coefficients and reduced wear .
  • Biodiesel Byproduct: Crude glycerin, a byproduct of biodiesel production, is being explored for its potential use as animal feed or in chemical synthesis .

Data Table: Environmental Impact of this compound-Based Lubricants

Environmental MetricThis compound-Based LubricantsMineral Oil Lubricants
Global Warming96.5% lowerBaseline
Resource Scarcity40.6% lowerBaseline

Comparison with Similar Compounds

Efficiency in Flavonol Extraction

This compound-water mixtures outperform ethanol-water in extracting flavonols (e.g., quercetin, rutin) due to stronger hydrogen bonding with polar groups :

Solvent System Flavonol Recovery (µg/g dw) Key Mechanism
Water-Glycerol (50%) ~204 (catechin) Enhanced H-bonding
Water-Ethanol (50%) ~150 (catechin) Moderate H-bonding

E-Liquid Decomposition Byproducts

In e-liquids, this compound and PG decompose into acetone and 2-propenol via tautomerization. This compound generates 12.4× more acetone than PG due to its higher hydroxyl density .

Metabolic Pathways: this compound vs. Sorbitol and Dihydroxyacetone

Bull spermatozoa metabolize this compound and sorbitol aerobically, but their products differ:

Substrate Lactic Acid Yield Fructose Equivalent Pathway Specificity
This compound High Moderate Via dihydroxyacetone
Sorbitol High High Direct conversion

Dihydroxyacetone (DHA), a this compound oxidation product, is commercially used in sunless tanning agents. Its selective production via Pt/K-ferrierite catalysts achieves 90% selectivity at pH 2 .

Industrial Derivatives: this compound vs. Petrochemical Feedstocks

This compound’s catalytic conversion yields high-value chemicals, often with higher sustainability than petroleum-based routes:

Derivative Production Route Catalyst Selectivity/Yield Petrochemical Alternative
1,3-Propanediol Hydrogenolysis Pt/WO₃/ZrO₂ 85% Acrolein hydration
Syngas (H₂ + CO) Steam Reforming Ni/Al₂O₃ 95% conversion Coal gasification
DHA Oxidation Pt/K-ferrierite 90% selectivity Fermentation

Protein Stabilization: this compound vs. Other Polyols

This compound enhances protein stability by reducing deamidation and hydrolysis rates. Unlike sucrose or trehalose, this compound compresses protein domains (e.g., GA-Z affibody) while maintaining quaternary structure, offering unique conformational protection .

Biological Activity

Glycerol, a simple polyol compound, is recognized for its diverse biological activities and applications in various fields, including medicine, food, and biotechnology. This article provides a detailed overview of this compound's biological activity, emphasizing its antimicrobial properties, metabolic roles, and its effects on microbial communities.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly in the form of this compound monolaurate (GML). Research has demonstrated that GML is effective against a range of gram-positive and gram-negative bacteria.

GML acts by disrupting bacterial cell membranes and inhibiting exotoxin production. It can be hydrolyzed by bacterial esterases into lauric acid and this compound; however, its antibacterial potency is retained against bacteria that lack these esterases, such as certain streptococci .

1.2 Comparative Efficacy

A study comparing GML with lauric acid showed that GML was bactericidal at much lower concentrations than lauric acid when tested against Staphylococcus aureus. Specifically, GML was effective at concentrations 200-fold lower than those required for lauric acid .

1.3 Case Studies

  • Staphylococcus aureus : GML demonstrated a significant ability to inhibit exotoxin production at non-growth-inhibitory concentrations.
  • Gram-negative bacteria : Certain strains of Salmonella were susceptible to GML when their lipopolysaccharide (LPS) layer was compromised .

2. Metabolic Roles

This compound serves as a key substrate in various metabolic pathways across different organisms.

2.1 Utilization in Microbial Metabolism

In Pseudomonas species, this compound is transported into cells via specialized channels and phosphorylated to form sn-glycerol-3-phosphate by this compound kinase (GlpK). This process is crucial for energy production and cellular metabolism .

2.2 Impact on Gut Microbiota

Research indicates that this compound can significantly alter the composition and metabolic activity of gut microbiota. A study involving human fecal samples revealed that the addition of this compound affected microbial community dynamics and metabolic outputs, suggesting its role in modulating gut health .

3. Physiological Effects

This compound's physiological effects extend beyond antimicrobial action to include its role as an osmotic agent.

3.1 Osmotic Pressure and Bacterial Growth

High concentrations of this compound can create an osmotic environment that inhibits bacterial growth by causing dehydration or dormancy in susceptible strains. For instance, studies showed that biofilm-forming strains of MRSA exhibited resistance to lower concentrations of this compound but were inhibited at higher concentrations .

4. Summary Table of Biological Activities

Activity TypeOrganism/ConditionObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth and exotoxin production
AntimicrobialGram-negative bacteriaSusceptibility when LPS is compromised
Metabolic SubstratePseudomonas speciesThis compound utilized for energy via phosphorylation
Gut Microbiota ModulationHuman fecal samplesAltered microbial composition and metabolism
Osmotic PressureVarious bacteriaInhibition of growth via dehydration

5. Conclusion

The biological activity of this compound is multifaceted, encompassing significant antimicrobial properties and essential roles in metabolism across various organisms. Its ability to influence microbial communities further underscores its potential applications in health and disease management. Ongoing research continues to uncover the complexities of this compound's interactions within biological systems, paving the way for innovative therapeutic strategies.

Q & A

Q. What experimental designs are commonly used to optimize glycerol utilization in microbial bioconversion studies?

Researchers often employ Plackett-Burman designs for initial factor screening (e.g., pH, temperature, this compound concentration) and Central Composite Designs (CCD) for response surface modeling. These designs systematically evaluate interactions between variables to maximize product yields (e.g., 3-hydroxypropionic acid) while minimizing experimental runs .

Q. How do researchers quantify free this compound in biodiesel or fermentation samples?

The EN-14106 standard method using gas chromatography (GC) is widely adopted. This involves derivatization of this compound into trimethylsilyl ethers, followed by GC analysis with flame ionization detection. Repeatability is ensured by stringent calibration curves and validation of retention times .

Q. What role does this compound play as a carbon source in microbial culture media?

this compound serves as a low-cost, energy-dense carbon source in fermentation. Researchers compare its efficiency to alternatives like rice straw or jackfruit rind using full factorial designs , monitoring parameters such as incubation time, temperature, and nitrogen source concentration to optimize metabolite yields (e.g., pyruvate) .

Advanced Research Questions

Q. How can discrepancies between classical models and experimental data in this compound-based nanofluid studies be resolved?

In γ-Al₂O₃-glycerol nanofluids, classical Einstein-Batchelor models underpredicted viscosity, while empirical correlations overestimated it. Advanced analysis revealed that temperature-dependent nanoparticle aggregation and pH shifts (due to this compound’s hygroscopicity) must be integrated into models to align with experimental viscosity and conductivity trends .

Q. What strategies address contradictions in this compound-to-3-HP bioconversion kinetics under varying fed-batch conditions?

Conflicting data on specific this compound consumption rates (qGly) and 3-HP titers often arise from pH-dependent enzyme (e.g., this compound dehydratase) instability. Methodological solutions include:

  • Dynamic pH control during fed-batch phases to stabilize enzymatic activity.
  • Two-stage fermentation (growth phase at neutral pH, production phase at acidic pH) to decouple biomass formation from 3-HP synthesis .

Q. How do multi-omics approaches enhance understanding of this compound metabolism in extremophiles?

Integrating transcriptomics (gene expression profiling) and flux balance analysis (FBA) identifies rate-limiting steps in this compound assimilation pathways. For example, L. reuteri DSM 17938 exhibits upregulated gldA (this compound dehydrogenase) under low-pH conditions, which correlates with increased 3-HP production .

Methodological Challenges & Solutions

Q. Why do RSM (Response Surface Methodology) models fail to predict microalgal biomass yields in this compound-enriched media?

Traditional RSM assumes linear interactions, but nonlinear light-glycerol synergies in photobioreactors (e.g., light inhibition at high this compound concentrations) require hybrid models. Combining Box-Behnken designs with kinetic growth equations (e.g., Monod model) improves prediction accuracy .

Q. How can researchers validate computational models of this compound esterification reactions?

Quantum mechanical calculations (e.g., DFT for transition states) must be paired with experimental validation via ¹H NMR and GC-MS . For instance, computational predictions of this compound monoacetate selectivity were validated against lab-scale catalytic trials at 60–80°C, with <5% deviation .

Data Analysis & Reproducibility

Q. What statistical tools ensure reproducibility in this compound-fed fermentation studies?

  • ANOVA and Tukey’s HSD test identify significant factors (e.g., this compound purity impacts 3-HP yield with p < 0.05).
  • Principal Component Analysis (PCA) reduces dimensionality in multi-parameter datasets (e.g., linking dissolved oxygen to this compound uptake rates) .

Q. How do researchers address batch-to-batch variability in this compound-derived nanofluid synthesis?

Strict ultrasonication protocols (e.g., 6-hour sonication at 20 kHz) and dynamic light scattering (DLS) for nanoparticle size distribution analysis ensure consistency. Variability in electrical conductivity (±5%) is mitigated by pre-conditioning this compound at 40°C .

Tables for Key Findings

Study Focus Critical Variables Optimal Conditions Reference
3-HP Bioconversion (L. reuteri)pH, specific this compound feed ratepH 5.0, feed rate 0.15 g/gDCW/h
γ-Al₂O₃-Glycerol NanofluidsTemp, vol. concentration50°C, 2% vol. (6h sonication)
Microalgal Biomass (RSM)Light intensity, this compound load120 µmol/m²/s, 15 g/L this compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.